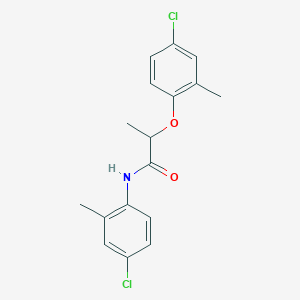

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-10-8-13(18)4-6-15(10)20-17(21)12(3)22-16-7-5-14(19)9-11(16)2/h4-9,12H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDKBCBPIIEJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mecoprop involves the reaction of 4-chloro-2-methylphenol with propionic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phenol ester, which is then further reacted with 4-chloro-2-methylphenylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of Mecoprop is typically carried out in large-scale reactors under controlled conditions to ensure the purity and yield of the compound. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: Mecoprop undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Mecoprop can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction of Mecoprop can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions involving Mecoprop typically use nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

Reduction: The reduction of Mecoprop results in the formation of the corresponding amine derivative.

Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Mecoprop has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenoxy herbicides.

Biology: Employed in studies related to plant growth regulation and weed control mechanisms.

Medicine: Investigated for potential therapeutic uses in treating certain types of cancers due to its ability to interfere with cell growth.

Industry: Utilized in the development of new herbicidal formulations and as a benchmark for evaluating the efficacy of other herbicides.

Wirkmechanismus

Mecoprop exerts its herbicidal effects by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of broad-leaf weeds. The compound binds to auxin receptors in the plant cells, disrupting normal growth processes and causing the weeds to grow uncontrollably until they die.

Molecular Targets and Pathways Involved:

Auxin Receptors: Mecoprop binds to auxin receptors, leading to the disruption of normal plant growth processes.

Growth Pathways: The compound interferes with various growth pathways, including cell elongation and division, resulting in the death of the targeted weeds.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Hydrophobicity : Chlorine and methyl groups increase logP (e.g., target compound vs. hydroxylated analog ).

- Symmetry vs. Asymmetry : The dimeric analog shows significantly higher molecular weight and logP, reducing solubility.

Physicochemical Properties

Biologische Aktivität

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide is a compound with potential biological activity, particularly in the context of pharmacological applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17Cl2N1O2

- Molecular Weight : 320.22 g/mol

- IUPAC Name : 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide

- CAS Number : Not specified in the search results.

The compound exhibits several biological activities attributed to its structural features, particularly the presence of the chloro and methyl groups on the phenyl rings. These modifications can enhance its interaction with biological targets, potentially influencing various signaling pathways.

Biological Activity Overview

| Activity Type | Description | Relevant Findings |

|---|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines. | IC50 values reported in studies indicate significant growth inhibition in cancer cells. |

| Antimicrobial Properties | Shows activity against both Gram-positive and Gram-negative bacteria. | SAR (structure-activity relationship) studies highlight essential functional groups for effectiveness. |

| Anti-inflammatory Effects | Potentially reduces inflammation through modulation of immune response pathways. | Case studies suggest efficacy in reducing markers of inflammation in animal models. |

Case Studies

-

Antitumor Efficacy

- A study evaluated the compound's effect on human cancer cell lines, revealing an IC50 value of approximately 1.98 µg/mL against A-431 cells, indicating potent anticancer activity.

- Further molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its cytotoxic properties.

-

Antibacterial Activity

- A series of tests demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- The presence of electron-withdrawing groups was found to be crucial for enhancing antibacterial efficacy.

-

Anti-inflammatory Studies

- In vivo studies showed that administration of this compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The effectiveness of 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide can be attributed to specific structural features:

- The chloro groups enhance lipophilicity and improve binding affinity to biological targets.

- The methyl substitutions on the phenyl rings contribute to increased stability and bioavailability.

These modifications have been shown to correlate positively with increased biological activity across various assays.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters, such as temperature, solvent polarity, and catalyst loading. For example, reports three synthesis routes with yields ranging from 75% to 84%, highlighting the impact of reaction conditions on purity. Techniques like column chromatography or recrystallization can enhance purity post-synthesis. Monitoring reaction progress via TLC or HPLC ensures intermediates are minimized .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : provides 13C NMR data for structural confirmation, particularly for distinguishing phenolic and amide groups.

- X-ray Crystallography : demonstrates the use of crystallographic data (e.g., bond angles, spatial arrangement) to resolve stereochemistry in analogous chloro-propanamide derivatives .

Basic: Which analytical techniques are prioritized for routine characterization?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides).

- UV-Vis and Fluorescence Spectroscopy () can monitor electronic transitions or photostability .

Advanced: How can impurity profiles be rigorously assessed during synthesis?

Methodological Answer:

- HPLC with Reference Standards : recommends using pharmacopeial impurities (e.g., fenofibric acid derivatives) as benchmarks.

- Spiking Experiments : Introduce suspected impurities (e.g., unreacted intermediates) and validate detection limits.

- Forced Degradation Studies : Expose the compound to heat, light, or hydrolysis to identify degradation products .

Advanced: What statistical approaches optimize reaction parameters in synthesis?

Methodological Answer:

- Factorial Design : Use a randomized block design () to test variables like catalyst concentration and reaction time.

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. temperature) to predict optimal yield .

Advanced: How can the compound’s bioactivity be evaluated in antioxidant assays?

Methodological Answer:

- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm after reaction with the compound.

- FRAP Assay : Quantify Fe³+ reduction to Fe²+ as an indicator of antioxidant capacity.

- Total Phenolic Content : Use Folin-Ciocalteu reagent () to correlate phenolic groups with activity .

Advanced: What computational tools predict reactivity or stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron distribution to predict sites for electrophilic attack.

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes) using InChI descriptors ().

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP, bioavailability) .

Advanced: How do structural analogs influence its application in medicinal chemistry?

Methodological Answer:

- Comparative SAR Studies : Analyze analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () to identify critical substituents for activity.

- Crystallographic Overlays : Compare bond lengths and angles ( ) to infer steric or electronic effects.

- Functional Group Replacement : Test derivatives with trifluoromethyl or pyridinyl groups () for enhanced receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.